Silane, bis(4-chlorophenyl)diethenyl-

Lipophilicity Partition Coefficient Material Compatibility

Silane, bis(4-chlorophenyl)diethenyl- (CAS 533909-59-0), also referred to as bis(4-chlorophenyl)-bis(ethenyl)silane, is a diaryl-divinyl organosilicon compound belonging to the broader family of substituted silanes. Its structure comprises a central silicon atom functionalized with two 4-chlorophenyl rings and two polymerizable ethenyl (vinyl) groups, yielding a molecular formula of C₁₆H₁₄Cl₂Si and an exact mass of 304.024 Da.

Molecular Formula C16H14Cl2Si
Molecular Weight 305.3 g/mol
CAS No. 533909-59-0
Cat. No. B14223649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, bis(4-chlorophenyl)diethenyl-
CAS533909-59-0
Molecular FormulaC16H14Cl2Si
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESC=C[Si](C=C)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H14Cl2Si/c1-3-19(4-2,15-9-5-13(17)6-10-15)16-11-7-14(18)8-12-16/h3-12H,1-2H2
InChIKeyUAMGSFCAITXYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, bis(4-chlorophenyl)diethenyl- (CAS 533909-59-0) – Core Identity and Procurement-Relevant Profile


Silane, bis(4-chlorophenyl)diethenyl- (CAS 533909-59-0), also referred to as bis(4-chlorophenyl)-bis(ethenyl)silane, is a diaryl-divinyl organosilicon compound belonging to the broader family of substituted silanes . Its structure comprises a central silicon atom functionalized with two 4-chlorophenyl rings and two polymerizable ethenyl (vinyl) groups, yielding a molecular formula of C₁₆H₁₄Cl₂Si and an exact mass of 304.024 Da . With a calculated partition coefficient (LogP) of 4.01, this compound occupies a moderately lipophilic space relative to simple alkyl- or aryl‑silanes . The combination of vinyl polymerizable handles and electron‑withdrawing para‑chloroaryl substituents differentiates it from purely aromatic or purely aliphatic silane monomers and is the primary basis for its selection in radical‑ or metal‑catalysed cross‑linking and functionalisation workflows [1].

Why Bis(4-chlorophenyl)diethenylsilane Cannot Be Replaced by Generic Diaryl‑ or Dialkyl‑Silanes


Empirical evidence demonstrates that silane monomers sharing only one of the two key structural features—either the 4‑chlorophenyl rings or the vinyl substituents—fail to replicate the dual‑function reactivity profile of the target compound. Analogues such as bis(4-chlorophenyl)dimethylsilane lack polymerizable unsaturation, while diphenyldivinylsilane lacks the electronic and steric influence of the para‑chlorine atoms, which modulates both the hydrolytic stability of the Si–C bond and the electron density available for metal‑catalysed coupling [1]. These differences translate into measurable variations in cross‑link density, thermal stability, and post‑polymerisation functionalisation potential, making direct substitution without re‑validation of the final material properties scientifically unjustified [1][2].

Quantitative Differentiation Evidence for Bis(4-chlorophenyl)diethenylsilane vs. Closest Analogues


LogP‑Driven Hydrophobicity Advantage over Non‑Chlorinated Divinylsilane

The target compound exhibits a calculated LogP of 4.01 , reflecting the hydrophobic contribution of the two 4‑chlorophenyl rings. In contrast, unsubstituted divinylsilane (CAS 18142-56-8) returns a LogP of 0.44 [1]. The ≈3.6 log‑unit increase corresponds to an approximately 4,000‑fold higher octanol/water partition coefficient at equilibrium, significantly altering compatibility with hydrophobic polymer matrices and non‑polar reaction media.

Lipophilicity Partition Coefficient Material Compatibility

Dual Vinyl Functionality Enables Cross‑Linking That Dimethyl Analogue Cannot Provide

The target compound possesses two terminal vinyl (CH₂=CH–) groups directly attached to silicon, each capable of participating in radical polymerisation, thiol‑ene addition, or platinum‑catalysed hydrosilylation [1][2]. Its close structural analogue bis(4‑chlorophenyl)dimethylsilane (CAS 18414‑47‑6) carries two methyl groups in place of the vinyls, which are chemically inert under the same reaction conditions . This functional distinction means the dimethyl analogue can serve only as a chain‑terminator or diluent, whereas the diethenyl compound functions as a cross‑linker or macromonomer [3].

Thermoset Networks Radical Polymerisation Hydrosilylation Cross‑Linking

Para‑Chlorophenyl Substituents Offer Enhanced Thermal Stability Relative to Non‑Halogenated Diphenyl Analogues

The presence of electron‑withdrawing para‑chlorine substituents on the aromatic rings stabilises the Si–C(aryl) bond toward thermal and oxidative cleavage compared to unsubstituted phenyl rings. While direct thermal gravimetric data comparing the target compound with diphenyldivinylsilane (CAS 17937‑68‑7) are not available, published studies on analogous diaryl‑silicon systems demonstrate that para‑halogenation raises the onset of thermal decomposition by approximately 15–30 °C in poly(carbosilane) matrices [1][2]. The chlorine atoms also provide reactive handles for post‑polymerisation modification via Pd‑catalysed cross‑coupling, a pathway inaccessible to the non‑halogenated diphenyldivinylsilane .

Thermal Stability Aryl‑Silane Bond Strength Polymer Degradation

Molecular Weight Intermediate Between Lighter and Heavier Diaryl‑Silane Analogues Optimises Viscosity‑Reactivity Balance

With a molecular weight of 305.27 g mol⁻¹ , the target compound sits between bis(4‑chlorophenyl)dimethylsilane (281.25 g mol⁻¹) and bis(4‑chlorophenyl)diphenylsilane (405.39 g mol⁻¹) . The boiling point of the dimethyl analogue has been reported at 316.8 °C (760 mmHg) with a density of 1.16 g cm⁻³ . Although experimental boiling point and density for the target compound are not publicly available, the replacement of two methyl groups (CH₃, 15 Da each) with two vinyl groups (CH₂=CH, 27 Da each) is predicted to increase both boiling point and density modestly, reducing evaporative losses during high‑temperature curing while maintaining manageable viscosity for solvent‑free processing [1].

Viscosity Processability Monomer Volatility

Procurement‑Grounded Application Scenarios for Silane, bis(4-chlorophenyl)diethenyl-


Divinyl Cross‑Linker for Hydrophobic Thermoset Coatings and Sealants

The high LogP of 4.01 combined with two vinyl cross‑linking sites makes this compound an ideal candidate for formulating moisture‑resistant, solvent‑free thermoset coatings. In comparison to the dimethyl analogue—which cannot form covalent network junctions —the diethenyl compound enables curing via hydrosilylation or radical initiation, directly contributing to the cross‑link density and chemical resistance of the final film. Procurement teams evaluating silane cross‑linkers for hydrophobic sealant applications should select this monomer when both low water uptake and high network integrity are required.

Platform Monomer for Post‑Polymerisation Diversification via Pd‑Catalysed Coupling

The para‑chlorophenyl rings serve as latent reactive sites for Suzuki, Heck, or Stille coupling reactions after the vinyl groups have been consumed in a first polymerisation step . This sequential reactivity—radical or hydrosilylation polymerisation through the vinyl groups, followed by Pd‑catalysed functionalisation at the aryl‑Cl positions—is not achievable with the non‑halogenated diphenyldivinylsilane comparator . Researchers building functional polymer libraries or graded‑property materials should procure this compound when a dual‑cure, two‑stage functionalisation strategy is required.

Intermediate‑Molecular‑Weight Silane for Low‑VOC, High‑Temperature Curing Processes

With an estimated boiling point and viscosity intermediate between the lighter dimethyl analogue (bp 316.8 °C) and the heavier diphenyl analogue , the diethenyl compound is predicted to exhibit reduced evaporative losses during elevated‑temperature cure cycles typical of industrial composite manufacturing. This property profile supports compliance with volatile‑organic‑compound emission standards while avoiding the processing difficulties (high melt viscosity, slow wetting) associated with high‑molecular‑weight diaryl‑silanes. Formulators sourcing silane monomers for low‑VOC, thermally cured composites should evaluate this compound when both processability and emission control are critical selection criteria.

Electron‑Deficient Aryl‑Silane Building Block for Organic Electronics Research

The electron‑withdrawing para‑chlorine substituents modulate the electronic properties of the silicon‑bound aromatic rings, which can influence charge‑transport characteristics in conjugated polymer or small‑molecule organic electronic devices . While specific device data for this compound are absent from the open literature, class‑level inference from structurally related diaryl‑silanes suggests that the 4‑chlorophenyl motif yields lower‑lying LUMO energies compared to unsubstituted phenyl analogues . Researchers procuring building blocks for organic field‑effect transistors (OFETs) or organic light‑emitting diode (OLED) host materials may select this compound to access electron‑deficient silane cores not attainable with non‑halogenated alternatives.

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